![molecular formula C22H18BrN3 B4721722 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine](/img/structure/B4721722.png)
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine
Vue d'ensemble
Description
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell signaling pathways and is overexpressed in many types of cancer. PD153035 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.
Mécanisme D'action
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine is a reversible inhibitor of EGFR tyrosine kinase. It binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. It also induces cell cycle arrest and apoptosis in cancer cells. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. It has been extensively studied in preclinical models of cancer and has shown promising results. However, 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer. It also has low solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine. One direction is to investigate its effectiveness in combination with other anticancer agents. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate its effectiveness in specific types of cancer, such as non-small cell lung cancer and head and neck cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine may also have potential as a diagnostic tool for EGFR overexpression in cancer.
Applications De Recherche Scientifique
6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-bromo-N-(2,5-dimethylphenyl)-4-phenyl-2-quinazolinamine works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-bromo-N-(2,5-dimethylphenyl)-4-phenylquinazolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3/c1-14-8-9-15(2)20(12-14)25-22-24-19-11-10-17(23)13-18(19)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNWDUXTRMOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.